molecular formula C6H2BrCl3 B1275851 1-Bromo-2,3,5-trichlorobenzene CAS No. 81067-38-1

1-Bromo-2,3,5-trichlorobenzene

Cat. No. B1275851
CAS RN: 81067-38-1
M. Wt: 260.3 g/mol
InChI Key: WOIGJFAVHOCDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,3,5-trichlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds such as 1-bromo-4-chlorobenzene , 1-bromo-2,3-dichlorobenzene , and 1,3-dibromo-5-chlorobenzene have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of bromo-chlorobenzene derivatives, which can be extrapolated to understand 1-Bromo-2,3,5-trichlorobenzene.

Synthesis Analysis

The synthesis of bromo-chlorobenzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene . Another approach is the N-Bromoacetamide-mediated domino cyclization and elimination of homoallylic trichloroacetimidates, which is a practical method for synthesizing brominated derivatives . These methods highlight the versatility of bromo-chlorobenzene compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of bromo-chlorobenzene derivatives has been elucidated using various spectroscopic techniques. For instance, the molecular structure of chlorobenzene and bromobenzene has been derived from H,H dipole-dipole coupling constants obtained from NMR spectra . Crystallographic studies have also been conducted, as in the case of para-bromochlorobenzene, to determine the crystal structure and symmetry .

Chemical Reactions Analysis

The chemical reactivity of bromo-chlorobenzene derivatives can be inferred from studies on similar compounds. For example, the synthesis of 4,5-dihydrooxazoles from 1-bromo-2-amino-3-butene derivatives indicates the potential for bromo-chlorobenzene derivatives to undergo cyclization reactions . Additionally, dissociative electron attachment studies on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene reveal the formation of fragment anions and the influence of temperature on these processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-chlorobenzene derivatives have been characterized through experimental and theoretical investigations. Vibrational spectroscopy studies provide information on IR intensities, Raman activities, and frequency estimation analyses [6

Scientific Research Applications

Chemical Analysis and Spectroscopy

1-Bromo-2,3,5-trichlorobenzene has been studied for its electronic and structural aspects, with experimental spectral bands structurally aligned with theoretical calculations. The thermodynamic properties have been obtained from calculated frequencies, and the compound has been identified as having significant electron-transfer properties within its structure. This has implications for its use in analytical chemistry, particularly in spectroscopy (Arivazhagan, Muniappan, Meenakshi, & Rajavel, 2013).

Chemical Synthesis

In the field of organic synthesis, 1-Bromo-2,3,5-trichlorobenzene and similar compounds have been employed in various chemical reactions. For instance, its derivatives have been used in the synthesis of non-peptide small molecular antagonists (Bi, 2015), and in the preparation of molecular scaffolds for receptor molecules (Wallace et al., 2005).

Environmental Chemistry

This compound has been the subject of environmental chemistry studies, particularly in the analysis of water samples. Methods have been developed for the detection of trichlorobenzenes, including 1-Bromo-2,3,5-trichlorobenzene, in water, using techniques like solid-phase extraction and gas chromatography (Russo & Avino, 2001).

Material Science

In material science, the compound has been evaluated for its potential use in nonlinear optical materials due to its high hyperpolarizability, which is a significant property for materials used in optical technologies (Arivazhagan et al., 2013).

Safety And Hazards

1-Bromo-2,3,5-trichlorobenzene is associated with several hazards. It can cause harm if swallowed, inhaled, or if it comes into contact with the skin . The compound is also irritating to the eyes and respiratory system .

properties

IUPAC Name

1-bromo-2,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIGJFAVHOCDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402674
Record name 1-Bromo-2,3,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,5-trichlorobenzene

CAS RN

81067-38-1
Record name 1-Bromo-2,3,5-trichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81067-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,3,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A Sodium nitrite (3.88 g, 0.056 mole) was added in portions to concentrated sulphuric acid (28.16 ml) stirred below 10° C. A solution of 2-bromo-4,6-dichloroaniline (12 g, 0.05 mole, Lancaster) in glacial acetic acid (126 ml) was added maintaining the temperature below 10° C. The mixture was stirred below 10° C. for 1 hr and then slowly added to a stirred solution of cuprous chloride (10.11 g, 0.10 mole) in concentrated hydrochloric acid (101.05 ml) at room temperature. The mixture was then stirred at room temperature for 17 hrs. The product was filtered, washed with water (3×50 ml), dissolved in chloroform (150 ml), dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated in vacuo to give the desired product. Yield 10 g (77%), M.p. 55-57° C.
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
28.16 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
126 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
10.11 g
Type
reactant
Reaction Step Three
Quantity
101.05 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3,5-trichlorobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,3,5-trichlorobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,3,5-trichlorobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2,3,5-trichlorobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,3,5-trichlorobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,3,5-trichlorobenzene

Citations

For This Compound
2
Citations
M Nakada, S Fukushi, H Nishiyama, K Okubo… - Bulletin of the …, 1983 - journal.csj.jp
Photochemical dechlorinations and debrominations of C 6 H n X 6−n (X=Cl, Br) isomers were carried out in hexane. The products and residual reactant were determined quantitatively …
Number of citations: 27 www.journal.csj.jp
X Lai - 2005 - search.proquest.com
The objective of this research was to explore the versatility of the biaryl pharmacophore in the discovery of novel high affinity ligands for probing the proteins of the endocannabinoid …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.